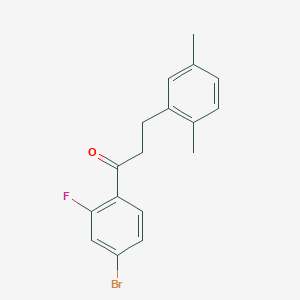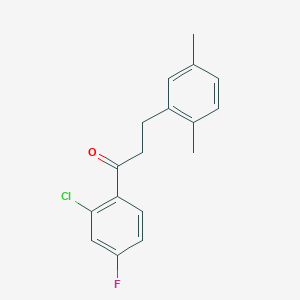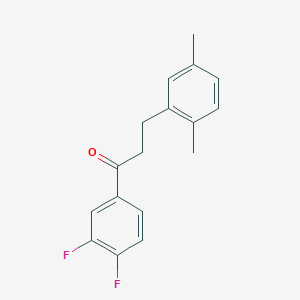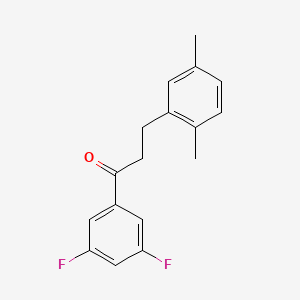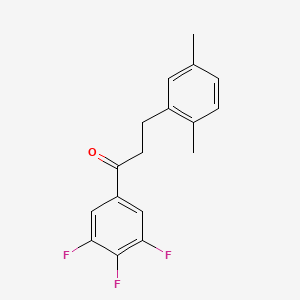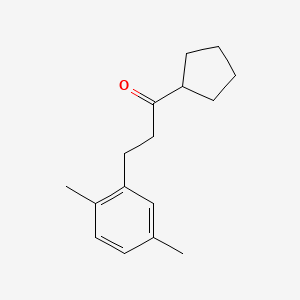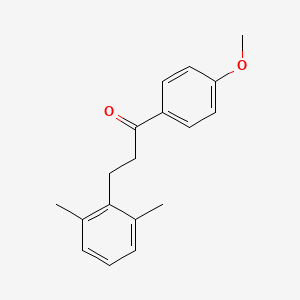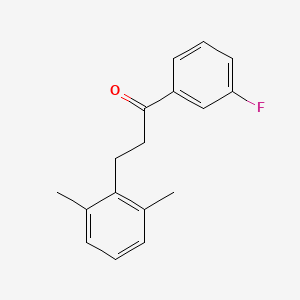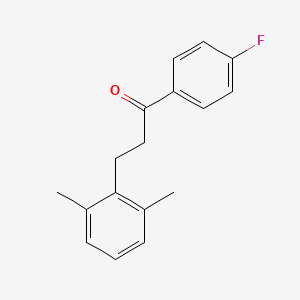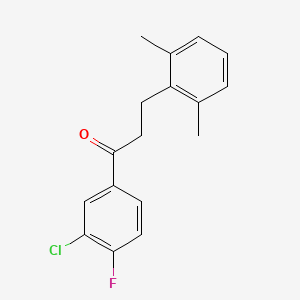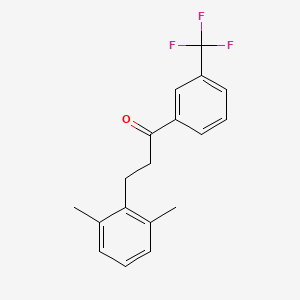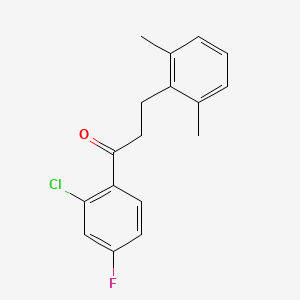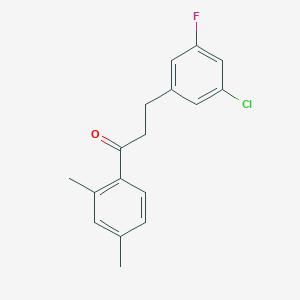
3-(3-Chloro-5-fluorophenyl)-2',4'-dimethylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Chloro-5-fluorophenylboronic Acid” is a white crystalline powder . It has a molecular weight of 174.36 g/mol and a molecular formula of C6H5BClFO2 . Another related compound is “(3-Chloro-5-fluorophenyl)methanol” with a linear formula of C7H6ClFO and a molecular weight of 160.577 .
Molecular Structure Analysis
The molecular structure of “3-Chloro-5-fluorophenylboronic Acid” is represented by the SMILES string OB(O)C1=CC(F)=CC(Cl)=C1 . For “(3-Chloro-5-fluorophenyl)methanol”, the linear formula is C7H6ClFO .
Physical And Chemical Properties Analysis
“3-Chloro-5-fluorophenylboronic Acid” is a white crystalline powder . Its molecular weight is 174.36 g/mol and its molecular formula is C6H5BClFO2 . The compound “(3-Chloro-5-fluorophenyl)methanol” has a molecular weight of 160.577 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The compound has been synthesized and studied for its crystal structure, which is determined by X-ray single crystal diffraction. This study provides insights into the molecular arrangement and intermolecular interactions of similar compounds (Huang et al., 2005).
Spectral Analysis and Quantum Chemical Studies
- Spectral and Quantum Chemical Analysis : Studies have been conducted to understand the spectral properties and chemical reactivity through molecular geometry analysis, using techniques like FT-IR, NMR, and quantum chemical calculations. This helps in predicting the behavior of such compounds in different environments (Satheeshkumar et al., 2017).
Intermolecular Interactions
- Study of Intermolecular Interactions : Research has focused on understanding the types of intermolecular interactions, such as C–H⋯O, C–H⋯SC, and C–H⋯π, in derivatives of 1,2,4-triazoles. This is crucial for predicting the stability and reactivity of such compounds (Shukla et al., 2014).
Photodehalogenation Studies
- Photodehalogenation and Intermediates : Research on photodehalogenation of chloro or fluoro benzene derivatives, including similar compounds, has provided insights into the formation of intermediates like phenyl cations and benzynes. This is significant for understanding the photochemistry of such compounds (Protti et al., 2012).
Polymerization and Material Properties
- Oxidative Polymerization : Studies have been conducted on the preparation and oxidative polymerization of similar compounds. Understanding these properties is crucial for the development of new materials with specific characteristics (Hyun et al., 1988).
Safety And Hazards
The safety data sheet for “3-Chloro-5-fluorophenylmagnesium bromide, 0.5M solution in THF” indicates that it is highly flammable and harmful if swallowed. It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause drowsiness or dizziness. It is also suspected of causing cancer .
Eigenschaften
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(2,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-3-5-16(12(2)7-11)17(20)6-4-13-8-14(18)10-15(19)9-13/h3,5,7-10H,4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXMSFMGKVPFPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644955 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorophenyl)-2',4'-dimethylpropiophenone | |
CAS RN |
898750-67-9 |
Source


|
| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(2,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

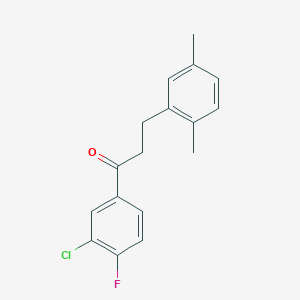
![3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327712.png)
